molecular formula C15H10ClN3O2 B4885026 2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile CAS No. 346436-69-9

2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

Cat. No.: B4885026
CAS No.: 346436-69-9
M. Wt: 299.71 g/mol
InChI Key: XIPOXJOACUXSOU-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a chromene derivative characterized by a pyridine ring at the 4-position, chloro and hydroxyl substituents at the 6- and 7-positions, and a nitrile group at the 3-position. Chromene derivatives are renowned for their biological versatility, particularly in antitumor and cytotoxic applications. Structural elucidation of such compounds relies on spectroscopic techniques (IR, NMR, MS) and computational tools for predicting physicochemical properties .

Properties

IUPAC Name

2-amino-6-chloro-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-11-4-9-13(5-12(11)20)21-15(18)10(6-17)14(9)8-2-1-3-19-7-8/h1-5,7,14,20H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPOXJOACUXSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=CC(=C(C=C3OC(=C2C#N)N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147737
Record name 2-Amino-6-chloro-7-hydroxy-4-(3-pyridinyl)-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202531
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

346436-69-9
Record name 2-Amino-6-chloro-7-hydroxy-4-(3-pyridinyl)-4H-1-benzopyran-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346436-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-chloro-7-hydroxy-4-(3-pyridinyl)-4H-1-benzopyran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-cyano-4-chlorocoumarin with 3-aminopyridine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name / ID Key Substituents Biological Activity Key Data
Target Compound 6-Cl, 7-OH, 4-(pyridin-3-yl) Not explicitly reported (inferred: potential antitumor) Requires further experimental validation
2-Amino-7-hydroxy-4-phenyl-6-(phenyldiazenyl)-4H-chromene-3-carbonitrile (13a-k) 6-azo group, 4-phenyl Cytotoxic, biological activity UV-vis behavior studied; structural confirmation via IR, NMR, MS
Compound B: 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-7-(dimethyl-amino)-4H-chromene-3-carbonitrile 3-bromo-4,5-dimethoxyphenyl, 7-dimethylamino Tubulin inhibition (IC₅₀ values in nM range) Phase: Preclinical
Compound C: Ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate 6-Br, 4-(cyano-ethoxy-oxoethyl) Bcl-2 inhibition, apoptosis induction In vitro efficacy demonstrated

Key Observations :

  • Pyridine vs.
  • Halogen Effects : The 6-chloro substituent in the target compound contrasts with bromo groups in compounds B and C. Bromine’s larger atomic radius may enhance hydrophobic interactions in tubulin or Bcl-2 binding, whereas chlorine could modulate electronic effects .
  • Hydroxyl vs. Methoxy Groups : The 7-hydroxy group in the target compound may confer solubility advantages over methoxy groups (e.g., in compound B), though it could reduce metabolic stability .

Physicochemical and Analytical Comparisons

Collision cross-section (CCS) values, as seen in analogs like 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, provide insights into molecular conformation. For example, its [M+H]+ adduct has a CCS of 200.4 Ų . While CCS data for the target compound is unavailable, its structural similarity to this analog suggests comparable size and shape, which influence bioavailability and membrane permeability.

Biological Activity

2-Amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with multiple functional groups, which contribute to its biological properties. The presence of the amino group, hydroxyl group, and a chlorinated aromatic system enhances its interaction with biological targets.

Recent studies have highlighted several mechanisms through which 2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile exerts its biological effects:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .
  • Synergistic Effects : The compound has demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, leading to reduced MICs for these drugs .

Biological Activity Overview

The biological activities of the compound can be summarized in the following table:

Biological ActivityObservations
AntimicrobialMIC values: 0.22 - 0.25 μg/mL
DNA Gyrase InhibitionIC50: 12.27 - 31.64 μM
DHFR InhibitionIC50: 0.52 - 2.67 μM
Synergistic EffectsEnhanced activity with Ciprofloxacin and Ketoconazole

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives of the chromene compound, it was found that derivatives demonstrated significant activity against biofilm formation in Staphylococcus species, outperforming traditional antibiotics in certain assays . This study highlights the potential of the compound as a lead in developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment revealed that the compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis) compared to Triton X-100, indicating a favorable safety profile for further development in therapeutic applications . Additionally, IC50 values greater than 60 μM suggest non-cytotoxicity towards mammalian cells.

Q & A

Q. What are the recommended solvent systems and reaction conditions for synthesizing 4H-chromene-3-carbonitrile derivatives like 2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile?

Ethanol is a preferred solvent for synthesizing 4H-chromene-3-carbonitriles due to its eco-friendliness, high yield outcomes, and compatibility with catalyst-free conditions. Reaction parameters such as temperature (typically 60–80°C) and time (4–8 hours) should be optimized to minimize side products. Ethanol’s polarity facilitates nucleophilic addition-cyclization steps critical for chromene formation .

Q. How can spectroscopic techniques (IR, LCMS) be applied to confirm the structure of this compound?

  • IR Spectroscopy : Detect functional groups like –NH₂ (~3,464 cm⁻¹), –OH (~3,317 cm⁻¹), and –CN (~2,204 cm⁻¹). Discrepancies in peak positions may indicate tautomerism or hydrogen bonding .
  • LCMS : Confirm molecular weight via [M]⁻ or [M+H]⁺ ions. For example, a molecular ion at m/z 277 corresponds to a related chromene-carbonitrile derivative .

Q. What crystallographic software is widely used for refining the crystal structure of such compounds?

SHELXL (part of the SHELX suite) is the standard for small-molecule refinement. It handles high-resolution data and twinning effects, which are common in chromene derivatives due to planar aromatic systems. SHELXPRO can interface with macromolecular data if co-crystallization with proteins is explored .

Advanced Research Questions

Q. How can contradictory data in synthetic yields be resolved when varying substituents on the chromene core?

Contradictions often arise from steric/electronic effects of substituents. For example:

  • Electron-withdrawing groups (e.g., –Cl at position 6) may slow cyclization, requiring extended reaction times.
  • Bulky substituents (e.g., pyridin-3-yl at position 4) could necessitate polar aprotic solvents (DMF) instead of ethanol. Systematic optimization using Design of Experiments (DoE) is recommended to map parameter interactions .

Q. What mechanistic insights explain the selective microtubule inhibition reported for similar 4H-chromene derivatives?

Substituted 4-aryl groups (e.g., pyridin-3-yl) enhance binding to β-tubulin’s colchicine site, disrupting microtubule dynamics. Computational docking studies (AutoDock Vina) and competitive binding assays (e.g., vs. [³H]colchicine) are used to quantify inhibition constants (Kᵢ) and validate selectivity .

Q. How can thermal stability and purity be rigorously assessed for this compound?

  • Differential Scanning Calorimetry (DSC) : Determine melting points (e.g., 223–227°C for a related compound) and detect polymorphs .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to resolve impurities. A purity threshold of ≥95% is typical for pharmacological studies .

Q. What strategies are effective for resolving ambiguities in NOESY or crystallographic data caused by tautomerism?

  • Variable-temperature NMR : Identify exchange peaks caused by tautomeric equilibria (e.g., keto-enol forms).
  • High-resolution X-ray diffraction : Assign hydrogen atom positions unambiguously via SHELXL’s HFIX commands. For disordered regions, refine occupancy ratios .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., ethanol solvent, catalyst-free conditions) to align with sustainable practices .
  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify packing anomalies or unusual bond lengths .
  • Biological Assays : Use live-cell imaging (e.g., HeLa cells) to validate fluorescent properties or microtubule disruption, as seen in structurally related probes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
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2-amino-6-chloro-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

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